molecular formula C18H18N4O5 B2900359 (E)-ethyl 2,6-dimethyl-5-(2-(4-nitrobenzylidene)hydrazinecarbonyl)nicotinate CAS No. 328016-39-3

(E)-ethyl 2,6-dimethyl-5-(2-(4-nitrobenzylidene)hydrazinecarbonyl)nicotinate

Cat. No. B2900359
CAS RN: 328016-39-3
M. Wt: 370.365
InChI Key: KHCYRLWCJGHRAZ-VXLYETTFSA-N
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Description

The compound “(E)-ethyl 2,6-dimethyl-5-(2-(4-nitrobenzylidene)hydrazinecarbonyl)nicotinate” is an organic compound. It contains a nitro group (-NO2), which is a functional group that consists of one nitrogen atom and two oxygen atoms . It also contains a hydrazinecarbonyl group and a benzylidene group, which are commonly found in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The nitro group, for example, is often involved in reactions that lead to the formation or breaking of nitrogen-oxygen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be measured using various analytical techniques .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing nitro groups can be explosive and pose a risk of fire and explosion .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

ethyl 2,6-dimethyl-5-[[(E)-(4-nitrophenyl)methylideneamino]carbamoyl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-4-27-18(24)16-9-15(11(2)20-12(16)3)17(23)21-19-10-13-5-7-14(8-6-13)22(25)26/h5-10H,4H2,1-3H3,(H,21,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCYRLWCJGHRAZ-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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